molecular formula C26H22ClN3O2S B2771187 (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-73-2

(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2771187
CAS RN: 892414-73-2
M. Wt: 475.99
InChI Key: BENZEWPFJBPBRH-UHFFFAOYSA-N
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Description

Pyrano[2,3-d]pyrimidine derivatives are a class of compounds that have received substantial attention due to their diverse biological activities . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For example, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyranopyrimidine skeleton . The mechanistic pathways of these reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the closure of the pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .

Scientific Research Applications

Antitumor and Anticancer Properties

The compound exhibits promising antitumor and anticancer activities. Researchers have found that it selectively targets tumor cells, making it a potential candidate for cancer treatment . Further investigations are ongoing to explore its mechanism of action and potential clinical applications.

Anti-Inflammatory and Analgesic Effects

Studies have demonstrated that certain derivatives of pyrazolines (similar to our compound) possess anti-inflammatory and analgesic properties. These compounds can help alleviate pain and reduce inflammation . The specific mechanisms involved warrant further exploration.

Antioxidant Activity

Pyrazolines and their derivatives are known for their antioxidant effects. They scavenge free radicals and reactive oxygen species (ROS), which play a role in oxidative stress and cellular damage. By reducing oxidative stress, these compounds may contribute to overall health and disease prevention .

Neuroprotective Effects

Considering the compound’s structural features, it may have neuroprotective properties. Researchers have studied its impact on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .

Potential as CDK2 Inhibitor

The compound’s scaffold resembles pyrazolo[3,4-d]pyrimidine, which has been explored as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 inhibition is relevant in cancer therapy, and further investigations are needed to evaluate its efficacy .

Safety And Hazards

The safety and hazards associated with these compounds would depend on the specific compound and its biological activity. As potential therapeutic agents, they would need to undergo extensive safety testing .

Future Directions

Future research in this area could involve the synthesis of new pyrano[2,3-d]pyrimidine derivatives with improved biological activity and safety profiles .

properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZEWPFJBPBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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